molecular formula C13H19BrN2O B13927870 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Katalognummer: B13927870
Molekulargewicht: 299.21 g/mol
InChI-Schlüssel: YKWCQVXLKYFGFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a synthetic organic compound that features a bromine atom, a pyridine ring, and a tetrahydropyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromo-2-pyridinecarboxaldehyde and 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol.

    Formation of Intermediate: The aldehyde group of 6-bromo-2-pyridinecarboxaldehyde reacts with the hydroxyl group of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form an intermediate.

    Amine Introduction: The intermediate is then treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring or the tetrahydropyran moiety.

Wissenschaftliche Forschungsanwendungen

6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Wirkmechanismus

The mechanism of action of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and tetrahydropyran moiety can facilitate binding to specific sites, while the bromine atom may participate in halogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.

    2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another brominated compound with a tetrahydropyran ring.

    6-Bromo-2-pyridinecarbaldehyde: A related compound with similar structural features.

Uniqueness

6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both a bromine atom and a tetrahydropyran moiety distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

Eigenschaften

Molekularformel

C13H19BrN2O

Molekulargewicht

299.21 g/mol

IUPAC-Name

6-bromo-N-[(2,2-dimethyloxan-4-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C13H19BrN2O/c1-13(2)8-10(6-7-17-13)9-15-12-5-3-4-11(14)16-12/h3-5,10H,6-9H2,1-2H3,(H,15,16)

InChI-Schlüssel

YKWCQVXLKYFGFN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CCO1)CNC2=NC(=CC=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.